molecular formula C7H8O2 B1342946 2,4-Dimethylfuran-3-carbaldehyde CAS No. 75002-34-5

2,4-Dimethylfuran-3-carbaldehyde

Cat. No.: B1342946
CAS No.: 75002-34-5
M. Wt: 124.14 g/mol
InChI Key: MGSAYHDYMMHZQE-UHFFFAOYSA-N
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Description

2,4-Dimethylfuran-3-carbaldehyde is an organic compound with the molecular formula C7H8O2. It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of two methyl groups at the 2 and 4 positions and an aldehyde group at the 3 position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylfuran-3-carbaldehyde typically involves the use of furan derivatives. One common method is the reaction of 2,4-dimethylfuran with an oxidizing agent to introduce the aldehyde group at the 3 position. This can be achieved using reagents such as selenium dioxide (SeO2) or manganese dioxide (MnO2) under controlled conditions .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of 2,4-dimethylfuran. This process involves the use of metal catalysts and specific reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylfuran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dimethylfuran-3-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the furan ring. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylfuran-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to other furan derivatives. Its structure allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2,4-dimethylfuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-4-9-6(2)7(5)3-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSAYHDYMMHZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617138
Record name 2,4-Dimethylfuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75002-34-5
Record name 2,4-Dimethylfuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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